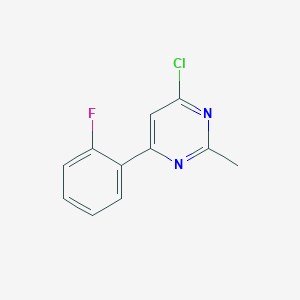

4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine

Description

4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a 2-fluorophenyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The fluorine atom in the 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the chloro group facilitates nucleophilic substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name |

4-chloro-6-(2-fluorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-4-2-3-5-9(8)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENNOUKDKDKGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-2-methylpyrimidine

One method for synthesizing 4-chloro-2-methylpyrimidine involves a two-step process. In the first step, 2-methyl-4-hydroxypyrimidine, phosphorus oxychloride, and an organic base are mixed in a specific weight ratio and undergo a chlorination reaction at a controlled temperature. The second step involves removing excess phosphorus oxychloride, quenching the reaction with water, extracting with an organic solvent, drying, and concentrating to obtain the product.

[Reaction equation showing the transformation of 2-methyl-4-hydroxypyrimidine to 4-chloro-2-methylpyrimidine using phosphorus oxychloride]

The organic base can be selected from a variety of amines, including triethylamine, diisopropylethylamine, triisopropylamine, N,N-dimethylaniline, N,N-diethylaniline, N,N-dimethyl pyrazole piperidinyl amine, pyridine, 1,8-diaza-bicyclic(5,4,0)endecatylene-7, or a mixture of these.

- Disperse 100 grams of 2-methyl-4-hydroxypyrimidine in 500 milliliters of phosphorus oxychloride and cool to 10°C.

- Add dropwise 100 milliliters of diisopropylethylamine. The reaction generates white fumes and noticeable heating. The temperature rises to a reflux temperature of 45°C during the 5-hour reaction.

- Cool the mixture and remove excess phosphorus oxychloride by concentration under reduced pressure.

- Slowly pour the residue into 1 kg of crushed ice and stir for approximately 1 hour.

- Extract three times with 200 milliliters of ethyl acetate, combine the organic phases, and wash with unsaturated sodium bicarbonate solution until the pH is neutral.

- Wash once with saturated sodium chloride water solution and dry with anhydrous sodium sulfate.

- Concentrate and recrystallize to obtain 107 grams of 4-chloro-2-methylpyrimidine product with a purity greater than 98% and a yield of 91.55%.

Synthesis of 4-chloro-2,6-dimethyl-pyrimidine

The synthesis of 4-chloro-2,6-dimethyl-pyrimidine utilizes methyl acetoacetate and acetamidine hydrochloride as raw materials.

The process involves the following steps:

- Reacting methyl acetoacetate and acetamidine hydrochloride in alcohol with potassium hydroxide as a base to obtain 4-hydroxy-2,6-dimethyl-pyrimidine.

- Purifying the 4-hydroxy-2,6-dimethyl-pyrimidine.

- Reacting the purified 4-hydroxy-2,6-dimethyl-pyrimidine with phosphorus oxychloride and triethylamine to generate 4-chloro-2,6-dimethyl-pyrimidine.

- Pouring the reaction solution into frozen water, adjusting to weakly alkaline pH with potassium hydroxide, extracting with ethyl acetate, drying with anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the product.

[Reaction equation showing the synthesis of 4-hydroxy-2,6-dimethyl-pyrimidine from methyl acetoacetate and acetamidine hydrochloride]

[Reaction equation showing the transformation of 4-hydroxy-2,6-dimethyl-pyrimidine to 4-chloro-2,6-dimethyl-pyrimidine using phosphorus oxychloride]

- Add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide to a 3L three-necked flask. Heat is released. Add 266 grams of acetamidine hydrochloride with mechanical stirring for about 1 hour, then reflux and stir overnight.

- Cool to room temperature and filter. Spin-dry the filtrate to obtain a yellow cotton-shaped solid. Wash three times with 500 milliliters of ethyl acetate to obtain a white cotton-shaped solid. Dry under vacuum to yield 181 grams of 4-hydroxy-2,6-dimethyl-pyrimidine as a white solid.

- In a 2L three-necked flask with mechanical stirring, add 181 grams of 4-hydroxy-2,6-dimethyl-pyrimidine. Repeatedly add 500 milliliters of phosphorus oxychloride in small batches, which generates a large amount of white fumes. Add 147 grams of triethylamine dropwise, which generates a large amount of white fumes. Reflux and stir overnight after the addition.

- Obtain a 20L bucket, add 10 liters of a mixture of ice and water, and pour the reaction solution into the ice mixture in batches while stirring. Maintain the temperature below 0°C. Adjust the pH to between 8 and 9 with potassium hydroxide while keeping the temperature below 10°C. Extract with 1000 milliliters of ethyl acetate and wash with 200 milliliters of saturated saline.

- Separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Pass through a silica gel column and evaporate at low temperature under vacuum to obtain 105g of 4-chloro-2,6-dimethyl-pyrimidine.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

Coupling reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer progression:

- Inhibition of Kinases : The compound has shown promise in inhibiting tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation. This inhibition can disrupt signaling pathways such as Ras/Erk, leading to reduced cancer cell growth.

- Anticancer Activity : Studies utilizing the National Cancer Institute’s 60 human cancer cell line panel have identified derivatives of this compound exhibiting selective activity against breast and renal cancer cell lines. Structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance efficacy against these cancers .

The compound also demonstrates significant biological activities beyond anticancer effects:

- Antimicrobial Properties : Research indicates that pyrimidine derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The structural modifications in 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine enhance its effectiveness against these pathogens.

- Anti-inflammatory Effects : Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values indicate promising anti-inflammatory activity comparable to established drugs like celecoxib.

Industrial Applications

In addition to its medicinal uses, 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine finds applications in various industrial sectors:

- Agrochemicals : The compound is used in the development of agrochemicals, where its unique properties can enhance the efficacy of pesticides and herbicides.

- Dyes and Materials : Its chemical structure allows for modifications that can lead to the development of dyes with specific properties, contributing to advancements in materials science.

Case Study 1: Anticancer Efficacy

A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine resulted in significant tumor size reduction and increased apoptosis in tumor cells. This suggests potential as a therapeutic agent in combination with traditional chemotherapeutics to enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 36314-97-3)

- Structural Difference : The 2-fluorophenyl group in the target compound is replaced with a phenyl group.

- Biological Activity: The phenyl analog may exhibit lower binding affinity to targets sensitive to fluorine’s electronegativity, such as enzymes or receptors requiring halogen bonding .

- Synthetic Utility : Both compounds serve as intermediates, but the fluorinated derivative is more likely to be used in drug candidates due to enhanced bioavailability .

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (CAS 99499-25-9)

- Structural Difference: A thieno[2,3-d]pyrimidine core replaces the pyrimidine ring, fused with a thiophene moiety.

- Pharmacological Profile: Thieno-pyrimidines are noted for kinase inhibition and antidepressant activity (e.g., MCI-225 in ), whereas the target compound’s simpler structure may favor different target selectivity .

- Molecular Weight: The thieno derivative (MW 278.73) is heavier, which could affect pharmacokinetics like membrane permeability .

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 5993-98-6)

- Structural Difference : A trifluoromethyl (CF₃) group replaces the 2-fluorophenyl substituent.

- Impact: Electron-Withdrawing Effects: The CF₃ group is stronger than fluorine, making the pyrimidine ring highly electron-deficient. This increases susceptibility to nucleophilic attacks at the chloro position.

- Applications : Used in agrochemicals and materials science for its stability under harsh conditions .

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4)

- Structural Difference : A sulfanyl linker connects a 4-fluorophenyl group to position 6, and an amine replaces the methyl group at position 2.

- Impact :

- Biological Relevance : Such derivatives are explored for antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .

Crystallographic and Conformational Analysis

- Target Compound : The 2-fluorophenyl group adopts an axial position relative to the pyrimidine ring, forming a dihedral angle of ~89° (similar to methyl analogs in ). This orientation minimizes steric hindrance and optimizes crystal packing via weak C–H···F interactions .

- Comparison with Analogs: 4-(2-Fluorophenyl)pyrimidines: Intramolecular N–H···N hydrogen bonds stabilize the conformation, as seen in , whereas the target compound relies on van der Waals forces for crystal stability . Thieno-pyrimidines: Fused rings enforce coplanarity, leading to tighter π-stacking in the solid state compared to non-fused derivatives .

Biological Activity

4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

- Cell Signaling Modulation : This compound influences cellular signaling pathways, particularly those involved in inflammation and apoptosis. It has been reported to modulate the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial effects against various pathogens, including bacteria and fungi .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is essential for evaluating its therapeutic potential:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Distribution : It tends to accumulate in the liver and kidneys, which are critical sites for its metabolism and potential toxicity.

- Metabolism : The liver plays a significant role in metabolizing this compound through cytochrome P450 enzymes, which may lead to drug-drug interactions .

- Excretion : Renal excretion is expected based on its distribution profile.

Biological Activity Overview

Case Studies

Several studies have investigated the efficacy of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine:

- Inflammation Models :

- Cancer Cell Lines :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and operate in a fume hood to avoid inhalation or skin contact.

- Employ filter tips for pipetting to prevent cross-contamination .

- Segregate waste into halogenated and non-halogenated containers for professional disposal to mitigate environmental risks .

Q. What synthetic methodologies are effective for preparing 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine?

- Methodological Answer :

- Metal-free synthesis using β-CF3 aryl ketones under mild conditions (e.g., room temperature, ethanol solvent) achieves yields >85% .

- Key steps include nucleophilic substitution at the 4-position of the pyrimidine ring, with fluorine and methyl groups influencing regioselectivity .

Q. Which analytical techniques are essential for structural confirmation?

- Methodological Answer :

- Single-crystal XRD : Resolves bond angles and dihedral twists (e.g., 12.8° phenyl group deviation from the pyrimidine plane) .

- NMR/HRMS : Validate purity and substituent positions; discrepancies in spectra may arise from solvent polarity or impurities .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. HRMS) be resolved during characterization?

- Methodological Answer :

- Repeat experiments under anhydrous conditions to exclude solvent interference.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions, as demonstrated for fluorinated pyrimidines .

- Compare crystallographic data (e.g., torsion angles in XRD) to rule out polymorphism .

Q. What strategies optimize reaction yields in halogenated pyrimidine synthesis?

- Methodological Answer :

- Adjust reaction temperature: Lower temperatures (0–25°C) reduce side reactions in halogenation steps .

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, enhancing yields by 10–15% .

- Monitor reaction progress via TLC with UV-active spots for real-time adjustments.

Q. How do substituents (e.g., 2-fluorophenyl, methyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., fluorine) activate the pyrimidine ring for nucleophilic substitution at the 4-position .

- Steric hindrance from the methyl group at C2 directs electrophilic attack to C5/C6 positions, as observed in Suzuki-Miyaura couplings .

Q. What are the challenges in designing stable derivatives for biological applications?

- Methodological Answer :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility without destabilizing the core structure .

- Use computational modeling (e.g., DFT) to predict metabolic stability and avoid labile substituents .

Q. How can intramolecular hydrogen bonding impact crystallographic analysis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.